An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes known information with predicted properties and established analytical methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to understand, predict, and experimentally determine the key physicochemical parameters of this compound. The guide details the molecular structure, provides calculated and estimated properties, and outlines detailed protocols for experimental determination of melting point, solubility, and spectral characteristics.
Introduction: The Significance of Benzimidazole-2-thiols
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their biological activities are diverse, encompassing antimicrobial, antiviral, anthelmintic, and anticancer properties. The 2-thiol substituted benzimidazoles, in particular, are a privileged scaffold due to their synthetic versatility and ability to engage in various biological interactions. The physicochemical properties of these molecules are paramount as they govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating their therapeutic potential.
This guide focuses on a specific derivative, 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, providing a detailed examination of its chemical and physical attributes. The presence of a chloro group at the 5-position and an isopropyl group at the 1-position of the benzimidazole ring is expected to significantly influence its lipophilicity, solubility, and metabolic stability.
Molecular Structure and Core Properties
The foundational attributes of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol are derived from its chemical formula and molecular structure.
Table 1: Core Molecular Properties of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
| Property | Value | Source |
| Chemical Name | 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol | - |
| CAS Number | 175276-96-7 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₁ClN₂S | Santa Cruz Biotechnology[2] |
| Molecular Weight | 226.73 g/mol | Santa Cruz Biotechnology[2] |
| Canonical SMILES | CC(C)N1C2=CC(=C(C=C2)Cl)N=C1S | - |
| InChIKey | Not available | - |
The structure of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol features a fused bicyclic system consisting of a benzene ring and an imidazole ring. The chlorine atom at the 5-position is an electron-withdrawing group, which can influence the acidity of the thiol group and the overall electron distribution in the aromatic system. The isopropyl group at the 1-position is a bulky, lipophilic substituent that will impact the molecule's solubility and steric interactions. The molecule exists in tautomeric equilibrium between the thione and thiol forms, a common feature of 2-mercaptobenzimidazoles.[3]
Caption: Chemical structure of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol.
Predicted and Estimated Physicochemical Properties
In the absence of direct experimental data, computational models and data from analogous structures provide valuable estimates of physicochemical properties.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Rationale |
| Melting Point (°C) | 180 - 220 | Based on melting points of similar 5-chloro-benzimidazole-2-thiol derivatives.[4] |
| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polar nature suggest a high boiling point with decomposition. |
| logP (Octanol/Water) | 3.5 - 4.5 | Estimated based on the presence of a chloro and an isopropyl group, increasing lipophilicity compared to the parent compound. |
| Aqueous Solubility | Poorly soluble | Expected due to the hydrophobic nature of the benzimidazole core and the isopropyl substituent. |
| pKa (Thiol) | 7.5 - 8.5 | The electron-withdrawing chloro group is expected to lower the pKa of the thiol compared to unsubstituted benzimidazole-2-thiol. |
Experimental Determination of Physicochemical Properties
This section provides detailed, field-proven methodologies for the experimental determination of key physicochemical properties of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline compound, while impurities lead to a depressed and broader melting range.[5]
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂.[6][7]
Caption: Workflow for melting point determination.
Solubility Determination
Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy. Kinetic solubility assays are often employed in early drug discovery for rapid assessment.[8][9]
Protocol: Kinetic Solubility Assay using Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations and a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.[10]
Caption: Workflow for kinetic solubility assay.
Spectral Analysis
Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For benzimidazole derivatives, NMR is crucial for confirming the substitution pattern and assessing tautomeric equilibria.[11][12]
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
N-H Proton: A broad singlet in the downfield region (δ 12.0-13.0 ppm).
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The chloro-substitution will influence the chemical shifts and coupling patterns of the protons on the benzene ring.
-
Isopropyl Protons: A septet for the CH proton and a doublet for the two CH₃ groups in the aliphatic region (δ 1.5-5.0 ppm).
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
C=S Carbon: A signal in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
Isopropyl Carbons: Signals in the aliphatic region (δ 20-50 ppm).
Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying interactions with other molecules. Benzimidazole derivatives typically exhibit characteristic absorption bands corresponding to π → π* transitions in the aromatic system.[13][14]
Expected UV-Vis Spectral Features (in Ethanol or Methanol):
-
Two main absorption bands are expected in the range of 250-320 nm, characteristic of the benzimidazole chromophore.[15][16] The exact position and intensity of these bands will be influenced by the chloro and isopropyl substituents.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. While direct experimental data for this specific compound remains limited, this guide offers a robust framework for its characterization. The provided experimental protocols are standardized, reliable, and widely used in the pharmaceutical industry, ensuring that researchers can generate high-quality data. A thorough understanding of the physicochemical properties outlined herein is essential for the rational design and development of novel benzimidazole-based therapeutic agents.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Experiment (1) Determination of Melting Points. (2021). Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
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Determination of Melting Point. (n.d.). Retrieved from [Link]
- Ríos-Gutiérrez, M. C., et al. (2021).
- Taran, A. S., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(3), 25-39.
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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